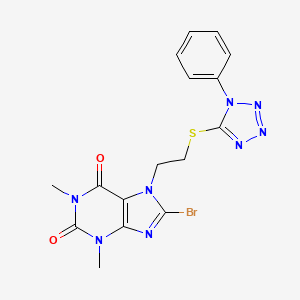
8-bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex purine derivatives often involves multi-step reactions, targeting specific functionalities and structural motifs. For instance, the synthesis of similar purine derivatives has been detailed in literature, showcasing the versatility of methods such as nucleophilic substitution reactions for introducing various substituents into the purine ring. Khaliullin and Shabalina (2020) discussed an unusual reaction involving 8-bromo-substituted purine diones, highlighting the intricate balance of reaction conditions required to achieve desired products (Khaliullin & Shabalina, 2020).
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their biological activity and interaction with other molecules. Detailed structural analysis, including X-ray crystallography and NMR spectroscopy, provides insights into the arrangement of atoms and the spatial configuration of the molecule. Such analyses are essential for understanding the molecular basis of the compound's properties and reactivity. For example, Shukla et al. (2020) performed a quantitative analysis of intermolecular interactions in a related purine derivative, revealing insights into its structural characteristics and potential applications (Shukla et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of purine derivatives, including the subject compound, involves a wide range of reactions, such as nucleophilic substitution, addition, and electrophilic aromatic substitution. These reactions are influenced by the purine's electronic structure, substituents, and steric factors. Gavrilova et al. (2012) explored the bromination and electrochemical reduction of related compounds, shedding light on the reactivity and potential chemical transformations of purine derivatives (Gavrilova et al., 2012).
Aplicaciones Científicas De Investigación
Scientific Research Applications
High-Performance Thin-Layer Chromatography (HPTLC) in Drug Analysis
High-performance thin-layer chromatography (HPTLC) has been developed for the determination of linagliptin, a drug used for diabetes treatment, showcasing the potential of HPTLC in analyzing similar complex organic compounds in pharmaceutical formulations. This method is highlighted for its specificity, sensitivity, and capability in stability-indicating assays, which could be applicable to the analysis of the compound (Rode & Tajne, 2021).
Electrochemical Technology with Ionic Liquids
Research on electrochemical technology utilizing room-temperature ionic liquids, including haloaluminate ionic liquids, provides insights into the use of such methodologies for electroplating and energy storage. This suggests potential research applications for structurally complex compounds in creating novel ionic liquid mixtures for enhanced electrochemical processes (Tsuda, Stafford, & Hussey, 2017).
Brominated Flame Retardants
A critical review on the occurrence of novel brominated flame retardants (NBFRs) in various environments, including their chemical properties and potential risks, sheds light on environmental and safety considerations in the use and study of brominated organic compounds. This research underlines the importance of understanding the environmental fate and potential toxicity of such compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Antifungal Pharmacophore Development
A review focused on small molecules tested against Fusarium oxysporum highlights the development of antifungal pharmacophores, indicating the potential for structurally complex purine derivatives to serve as leads in antifungal drug discovery. Such studies illustrate the application of chemical synthesis and structure-activity relationship (SAR) analysis in targeting fungal pathogens (Kaddouri et al., 2022).
Bioactive Nucleobases and Nucleosides
Research on bioactive furanyl- or thienyl-substituted nucleobases and nucleosides, including their analogues, demonstrates the significance of heteroaromatic substituents in medicinal chemistry. This encompasses a wide range of activities such as antiviral, antitumor, and antimycobacterial properties, suggesting the relevance of detailed structural modification in enhancing biological activity (Ostrowski, 2022).
Propiedades
IUPAC Name |
8-bromo-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN8O2S/c1-22-12-11(13(26)23(2)16(22)27)24(14(17)18-12)8-9-28-15-19-20-21-25(15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFCEZMOUCJHSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CCSC3=NN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)
![1-methyl-8-(4-methylphenyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2480380.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2480386.png)


![2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2480395.png)
![4-[(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)oxy]-3-methoxybenzoic acid](/img/structure/B2480397.png)

![2,3,5-Trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2480400.png)